
Arteannuin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteannuin B can be synthesized through various chemical reactions. One common method involves the Michael reaction, where this compound reacts with pharmacophoric amines under mild conditions, such as stirring equimolar amounts of the reagents in methanol at room temperature . Additionally, this compound can be incorporated into polylactic-co-glycolic acid (PLGA) microspheres using a single emulsification method. This method involves preparing the microspheres with a particle size of 69.10 μm, a drug loading of 37.8%, and an encapsulation rate of 85% .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the aerial parts of Artemisia annua using chromatography over silica gel with a gradient of ethyl acetate in petroleum ether . This method yields this compound with high purity and is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Arteannuin B undergoes various chemical reactions, including:
Michael Reactions: This compound reacts with N-nucleophiles such as substituted piperazines, piperidines, and bicyclic amines under mild conditions.
Oxidation and Reduction: This compound can be chemically modified through oxidation and reduction reactions to produce derivatives with enhanced biological activity.
Common Reagents and Conditions
Michael Reactions: Methanol is commonly used as the solvent, and the reactions are typically carried out at room temperature.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various amine derivatives of this compound, which have shown increased antimicrobial and antitumor activities .
Scientific Research Applications
Introduction to Arteannuin B
This compound is a bioactive compound derived from Artemisia annua, a plant known for its medicinal properties, particularly in traditional Chinese medicine. This compound has garnered attention for its potential applications in oncology, virology, and neuroprotection. Despite its promising therapeutic effects, this compound faces challenges such as low solubility and short half-life, which hinder its clinical use. Recent advancements in drug formulation and understanding of its mechanisms have opened new avenues for its application.
Anticancer Activity
This compound has demonstrated significant anticancer properties across various studies:
- Cytotoxicity Against Glioblastoma : Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells by inhibiting cysteine proteases, which are often overexpressed in cancer cells. This inhibition may contribute to the compound's ability to induce apoptosis in malignant cells .
- Microsphere Formulation : A study developed sustained-release microspheres of this compound to enhance its bioavailability and therapeutic efficacy. The microspheres showed a lower half-maximal inhibitory concentration (IC50) compared to free this compound, indicating improved anticancer activity. In vivo studies on BALB/c nude mice revealed that these microspheres significantly inhibited tumor growth with minimal toxicity .
- Mechanism of Action : this compound's mechanism involves the induction of autophagy and premature senescence in cancer cells, particularly noted in breast cancer cell lines . This dual action enhances its potential as an effective anticancer agent.
Antiviral Properties
Recent studies have explored the antiviral potential of this compound:
- Inhibition of SARS-CoV-2 Protease : this compound has been shown to inhibit the main protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19. This inhibition could be linked to its action on cysteine proteases, similar to its anticancer effects .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties:
- Improvement in Learning and Memory : In animal models of Alzheimer's disease, this compound was found to improve cognitive function by suppressing neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .
Comparative Analysis of this compound Applications
The following table summarizes the key applications of this compound along with their respective outcomes:
Case Study 1: Glioblastoma Treatment
In a controlled study, researchers tested the cytotoxic effects of this compound on glioblastoma cell lines. They found that the compound significantly reduced cell viability at concentrations lower than those required for other chemotherapeutics, highlighting its potential as a targeted therapy for aggressive brain tumors.
Case Study 2: Sustained-Release Microspheres
A formulation study developed microspheres encapsulating this compound, achieving a sustained release over one week with an encapsulation efficiency of 85%. In vivo tests indicated a significant reduction in tumor size compared to controls, supporting the efficacy of this delivery method for enhancing therapeutic outcomes.
Mechanism of Action
Arteannuin B exerts its effects through several mechanisms:
Antitumor Activity: This compound modulates glycolysis in tumor cells and inhibits the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation.
Anti-inflammatory Activity: This compound inhibits the production of nitric oxide and prostaglandin E2 by down-regulating inducible nitric oxide synthase and cyclooxygenase-2 expression.
Comparison with Similar Compounds
Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Artemisinin: Another sesquiterpene lactone from Artemisia annua, known for its antimalarial properties.
Dihydrothis compound: A derivative of this compound that lacks the unsaturated double bond and is less effective in inhibiting NF-κB activation.
This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.
Properties
CAS No. |
50906-56-4 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1 |
InChI Key |
QWQSMEDUZQDVLA-USPGQWGOSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C |
Appearance |
Powder |
Pictograms |
Irritant |
Synonyms |
arteannuin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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